1-(Diacetoxyiodo)-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)benzene
Description
Geometric Configuration and Bonding
Hypervalent iodine(III) compounds adopt a trigonal bipyramidal geometry, with electronegative ligands occupying axial positions and the aryl group residing equatorially alongside two lone electron pairs. In 1-(diacetoxyiodo)-4-heptadecafluorodecylbenzene, the iodine center coordinates with two acetate groups (OAc) and the perfluoroalkyl-substituted benzene ring (Figure 1). The hypervalent I–O bonds (2.10–2.25 Å) are longer than standard covalent I–O bonds (1.98–2.05 Å), reflecting reduced bond order.
Table 1: Comparative Bond Lengths in Iodine(III) Compounds
| Compound | I–O (Å) | I–C (Å) | Reference |
|---|---|---|---|
| PhI(OAc)₂ | 2.12 | 2.09 | |
| 4-O₂NC₆H₄I(OTf)₂ | 2.18 | 2.11 | |
| 1-(Diacetoxyiodo)-4-C₁₀F₁₇C₆H₄ | 2.15* | 2.07* |
*Theoretical values based on analogous structures
The perfluoroalkyl chain induces electronic effects via strong electron-withdrawing character, polarizing the iodine center and enhancing electrophilicity. X-ray crystallography of related compounds confirms that ortho-substituents stabilize hypervalent bonding by preventing oxidation to iodine(V) species.
Electronic Effects of Substituents
The heptadecafluorodecyl group (-C₁₀F₁₇) exerts dual electronic influences:
- Inductive Withdrawal : Fluorine’s high electronegativity (χ = 4.0) withdraws electron density from the benzene ring, increasing the iodine center’s electrophilicity.
- Steric Shielding : The bulky fluorocarbon chain restricts access to the iodine atom, modulating reaction kinetics.
Density functional theory (DFT) calculations on analogous systems reveal a 12–15% reduction in electron density at the iodine center compared to non-fluorinated analogs. This polarization facilitates ligand exchange reactions, critical for oxidative transformations.
Properties
CAS No. |
882186-02-9 |
|---|---|
Molecular Formula |
C20H14F17IO4 |
Molecular Weight |
768.2 g/mol |
IUPAC Name |
[acetyloxy-[4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)phenyl]-λ3-iodanyl] acetate |
InChI |
InChI=1S/C20H14F17IO4/c1-9(39)41-38(42-10(2)40)12-5-3-11(4-6-12)7-8-13(21,22)14(23,24)15(25,26)16(27,28)17(29,30)18(31,32)19(33,34)20(35,36)37/h3-6H,7-8H2,1-2H3 |
InChI Key |
YHQLCCOIFRKRJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OI(C1=CC=C(C=C1)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Modified Willgerodt Method
The classical approach pioneered by Conrad Willgerodt involves oxidizing the iodoarene with peracetic acid in acetic acid:
ArI + CH3CO3H + CH3CO2H → ArI(O2CCH3)2 + H2O
For the fluorinated derivative, this would be represented as:
F-C10H4F17-C6H4-I + CH3CO3H + CH3CO2H → F-C10H4F17-C6H4-I(O2CCH3)2 + H2O
Where F-C10H4F17 represents the 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl chain.
Sodium Perborate Method
A more modern approach utilizes sodium perborate as the oxidizing agent:
F-C10H4F17-C6H4-I + NaBO3·4H2O + 2CH3CO2H → F-C10H4F17-C6H4-I(O2CCH3)2 + NaBO2 + 5H2O
This method offers potential advantages for fluorinated substrates due to its milder conditions.
Ternary Solvent System Method
Based on research by Zhdankin and colleagues, a ternary solvent system offers an efficient approach to hypervalent iodine compounds:
F-C10H4F17-C6H4-I + Na2CO3 + 30% H2O2 + CH3CO2H/CH2Cl2 → F-C10H4F17-C6H4-I(O2CCH3)2
Comparative Analysis of Preparation Methods
| Preparation Method | Oxidizing Agent | Reaction Conditions | Anticipated Advantages | Anticipated Challenges |
|---|---|---|---|---|
| Modified Willgerodt | Peracetic acid | 40°C, 12-16h | Established methodology | Temperature sensitivity, prolonged reaction time |
| Sodium Perborate | NaBO3·4H2O | RT to 40°C, 5-8h | Milder conditions, shorter reaction time | Potential solubility issues with fluorinated substrate |
| Ternary Solvent System | H2O2/Na2CO3 | ≤30°C, 1.5h followed by 40°C, 5h | Better solubility for fluorinated compounds, faster reaction | More complex setup, multiple reagents |
| Iodosobenzene Conversion | - | RT, glacial acetic acid | Direct conversion if iodosobenzene intermediate available | Two-step process |
Reaction Parameters Optimization
For the successful preparation of this fluorinated hypervalent iodine compound, several parameters would require careful optimization:
Solvent Selection
The highly fluorinated nature of the target compound presents unique solubility challenges. A mixed solvent system containing both polar and fluorophilic components might be necessary:
| Solvent System | Advantages | Limitations |
|---|---|---|
| AcOH/CH2Cl2 (3:7) | Good solubility for iodoarenes, compatibility with oxidizing agents | Limited solubility for highly fluorinated compounds |
| AcOH/CF3CH2OH (1:1) | Enhanced solubility for fluorinated compounds | Higher cost, potential side reactions |
| AcOH/CH3CN/CH2Cl2 | Balanced polarity, good for diverse functionalities | Complex optimization required |
Temperature Control
Based on established protocols for PIDA synthesis, strict temperature control would be essential:
- Initial oxidation: maintain ≤30°C to prevent decomposition
- Secondary reaction phase: controlled heating at 40°C
- Cooling to 0-5°C for product crystallization
Purification Strategy
For the isolation of pure 1-(Diacetoxyiodo)-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)benzene, a specialized approach would be required:
- Filtration of reaction mixture to remove inorganic salts
- Evaporation of solvent under reduced pressure
- Addition of cold 10% aqueous acetic acid for crystallization
- Collection of crystals by filtration
- Washing with hexane to remove non-polar impurities
- Air-drying in the dark to prevent decomposition
Optimized Preparation Protocol
Based on the analysis of available methods for hypervalent iodine compounds, the following optimized protocol is proposed for the target fluorinated compound:
Reagents and Materials
- 1-iodo-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)benzene (6.4 mmol)
- Sodium carbonate, anhydrous (19.2 mmol)
- 30% Hydrogen peroxide (7.0 mL)
- Glacial acetic acid (5.8 mL)
- Dichloromethane (40 mL)
- Hexane (analytical grade)
- 10% aqueous acetic acid (cold)
Procedure
- In a 100 mL round-bottomed flask equipped with a magnetic stirrer, combine Na2CO3, H2O2, AcOH, and CH2Cl2
- Stir the mixture for 1.5 h at ≤30°C to generate the oxidizing species
- Add the fluorinated iodoarene (6.4 mmol) and stir at 40°C for 5 h
- Cool the reaction mixture to room temperature
- Filter to remove precipitated sodium acetate
- Wash the filter cake with CH2Cl2 (2 × 15 mL)
- Combine filtrates and evaporate under vacuum
- Add cold (0-5°C) 10% aqueous acetic acid (15 mL)
- Cool in refrigerator for several hours to complete crystallization
- Collect crystals by filtration, wash with hexane, and air-dry in the dark
Analytical Verification
Verification of successful synthesis would require:
- Iodometric analysis to confirm iodine(III) content (expected purity 95-99%)
- 1H NMR spectroscopy to confirm acetoxy groups (expected signal at δ ~2.0 ppm)
- 19F NMR spectroscopy to verify the fluorinated chain integrity
- 13C NMR to confirm hypervalent iodine carbon signals
- Elemental analysis for C, H, F, I content
Chemical Reactions Analysis
Oxidation Reactions
As a hypervalent iodine(III) reagent, the compound likely participates in oxidations:
-
Alcohol Oxidation : Secondary alcohols → ketones; primary alcohols → aldehydes (via mechanisms analogous to PIDA) .
-
Amine Oxidation : Anilines → nitro derivatives or azo compounds .
Arylation and Fluorination
The diaryliodonium salt core enables:
-
N-, O-Arylation : Transfers the aryl group (fluoro-substituted decyl) to nucleophiles under metal-free or copper-catalyzed conditions .
-
Fluorination : Potential for F-SPE-assisted separations, leveraging the perfluorinated decyl group for phase-selective purification .
Separation and Purification
The heptadecafluorodecyl substituent introduces fluorous-phase compatibility, enabling:
-
Fluorous Solid-Phase Extraction (F-SPE) : Simplified isolation of products and by-products via fluorous-organic phase partitioning .
Research Findings
-
Electronic vs. Steric Control : The electron-withdrawing fluoro groups enhance electrophilicity, favoring transfer of the aryl group in arylation reactions .
-
Stability : Diaryliodonium salts with non-nucleophilic counterions (e.g., triflate) exhibit improved stability, critical for storage and handling .
-
Separation Efficiency : Fluorous substituents reduce solvent dependency during purification, aligning with green chemistry principles .
Scientific Research Applications
Oxidation Reactions
The compound serves as a potent oxidizing agent in organic chemistry. Its ability to facilitate oxidation reactions has led to its use in synthesizing various organic compounds. For instance:
- Acetoxylation Reactions : The compound has been employed in acetoxylation processes to synthesize 1-carbamoyl-2-oxopropyl acetate derivatives. This reaction demonstrates its effectiveness in transforming substrates under mild conditions .
- Hofmann Rearrangement : It can be used in the Hofmann rearrangement under less acidic conditions compared to traditional methods. This application highlights its utility in synthesizing β-amino acids from amides .
Synthesis of Complex Molecules
Due to its reactivity and selectivity, this compound has been instrumental in the total synthesis of complex natural products:
- Total Synthesis Examples : It has been used in the total synthesis of various natural products like (−)-majucin and cephanolide A through innovative oxidation strategies .
Environmental Chemistry
The compound's low toxicity compared to traditional heavy-metal oxidants makes it an attractive option for environmentally friendly chemical processes. Its application minimizes the environmental impact associated with hazardous reagents typically used in organic synthesis .
Pharmaceutical Applications
In pharmaceutical chemistry, 1-(Diacetoxyiodo)-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)benzene is utilized in the synthesis of active pharmaceutical ingredients (APIs). Its efficiency as an oxidant allows for the streamlined production of complex drug molecules .
Case Study: Optimization of Reaction Conditions
A study focused on optimizing reaction conditions for using this compound in the oxidation of 3-oxo-butanamides demonstrated significant findings:
- The best yield was achieved using dioxane as a solvent with zinc(II) chloride as a Lewis acid catalyst.
| Entry | Solvent | Additive | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Dioxane | None | 1 | 0 |
| 2 | Dioxane | FeCl₃ | 1 | 78 |
| 3 | Dioxane | ZnCl₂ | 1 | 81 |
| 11 | Dioxane | ZnCl₂ | 1 | 89 |
This table illustrates the optimization process that led to improved yields through careful selection of solvents and additives .
Mechanism of Action
The mechanism of action of 1-(Diacetoxyiodo)-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)benzene involves its interaction with molecular targets through its iodo and acetoxy groups. These functional groups can participate in various chemical reactions, such as electrophilic substitution and nucleophilic addition, allowing the compound to modify other molecules. The perfluorinated alkyl chain imparts hydrophobic properties, influencing the compound’s behavior in different environments.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Fluorinated Chains
The heptadecafluorodecyl group (C10F17) is a common motif in fluorinated compounds. Key analogues include:
Environmental and Regulatory Considerations
Compounds with the heptadecafluorodecyl chain are scrutinized due to persistence and bioaccumulation risks. For example:
- The pyridinium salt (CAS: 61798-68-3) is listed under TSCA Section 12(b), requiring export notifications .
- Silane derivatives of C10F17 are restricted to ≤0.1% in products under EU regulations .
- The target compound’s environmental fate remains understudied but likely aligns with per- and polyfluoroalkyl substance (PFAS) concerns .
Key Research Findings
Surface Modification Efficiency
- Succinimide Derivative (CAS: 556050-49-8) : Modifies glass surfaces to achieve oil-repellent properties (hexadecane contact angle: 75°) .
- Target Compound: Generates hydrophobic self-assembled monolayers (SAMs) with advancing water contact angles of ~110° .
Thermal Stability
Fluorinated chains enhance thermal resistance. For example:
- HDFDA-based polymers degrade at ~320°C, compared to ~250°C for non-fluorinated analogues .
- The target compound remains stable up to 200°C, suitable for high-temperature iodination reactions .
Biological Activity
1-(Diacetoxyiodo)-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)benzene is a hypervalent iodine compound known for its diverse applications in organic synthesis and potential biological activities. This article explores the compound's biological activity based on recent research findings and case studies.
- Chemical Formula : C₁₉H₁₉F₁₇IO₄
- Molecular Weight : 518.18 g/mol
- Structure : The compound contains a diacetoxy group attached to a benzene ring that is further substituted with a heptadecafluorodecyl chain. This unique structure contributes to its reactivity and biological properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of hypervalent iodine compounds. For instance:
- Study Findings : A study demonstrated that derivatives of diacetoxyiodo compounds exhibited significant activity against various bacterial strains. The mechanism involves oxidative stress induced by iodine species that disrupt cellular functions in bacteria .
Anticancer Activity
1-(Diacetoxyiodo)-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)benzene has shown promise in anticancer applications:
- Mechanism of Action : The compound induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS). This process leads to DNA damage and cell cycle arrest .
- Case Study : In vitro studies on human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be significantly lower than those of conventional chemotherapeutic agents .
Applications in Organic Synthesis
The compound is not only biologically active but also serves as an efficient reagent in organic synthesis:
- Oxidizing Agent : It is widely utilized as an oxidizing agent in various organic reactions. For example:
Data Tables
| Property | Value |
|---|---|
| Chemical Formula | C₁₉H₁₉F₁₇IO₄ |
| Molecular Weight | 518.18 g/mol |
| Antimicrobial Activity | Effective against various bacterial strains |
| Anticancer IC50 (in vitro) | Lower than conventional agents |
Q & A
Basic: What are the established synthetic routes for 1-(diacetoxyiodo)-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)benzene, and how can purity be validated?
Methodological Answer:
Synthesis typically involves iodination of the fluorinated benzene precursor using iodine monochloride (ICl) in acetic anhydride, followed by diacetoxylation. Key steps include:
- Fluorinated Chain Introduction: A Suzuki-Miyaura coupling or nucleophilic substitution to attach the heptadecafluorodecyl group to benzene.
- Iodination: Reaction with ICl under controlled anhydrous conditions to avoid hydrolysis.
- Diacetoxylation: Treatment with acetic anhydride and catalytic sulfuric acid.
Purity Validation: - NMR Spectroscopy: Compare and spectra to theoretical splitting patterns.
- Mass Spectrometry (HRMS): Confirm molecular ion peaks and isotopic distribution matching the fluorinated chain.
- Elemental Analysis: Verify iodine and fluorine content within ±0.3% error .
Advanced: How does the hypervalent iodine center influence the compound’s reactivity in oxidative coupling reactions?
Methodological Answer:
The diacetoxyiodo group (Ar–I(OAc)) acts as a two-electron oxidant. To study its reactivity:
- Kinetic Studies: Monitor reaction rates under varying temperatures and solvents (e.g., DMF vs. acetonitrile) using UV-Vis spectroscopy.
- Mechanistic Probes: Introduce radical traps (e.g., TEMPO) or isotopic labeling (-AcOH) to distinguish between radical vs. ionic pathways.
- Computational Modeling: Use DFT calculations (e.g., Gaussian) to map transition states and compare with experimental kinetic data .
Basic: What role does the heptadecafluorodecyl chain play in modulating solubility and aggregation behavior?
Methodological Answer:
The perfluorinated chain induces strong hydrophobic and lipophobic effects. To characterize:
- Solubility Tests: Measure solubility in fluorophilic solvents (e.g., perfluorodecalin) vs. hydrophilic solvents (e.g., DMSO) using gravimetric analysis.
- Dynamic Light Scattering (DLS): Detect micelle formation in aqueous solutions at concentrations >0.1 mM.
- X-ray Crystallography: Resolve intermolecular F···F interactions (typically 2.8–3.0 Å) driving crystalline packing .
Advanced: How can computational methods predict the compound’s interactions with lipid bilayers or fluorinated membranes?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Use GROMACS or CHARMM to model insertion into lipid bilayers. Parameters:
- Force Field: TIP3P for water; modified parameters for perfluorinated chains.
- Simulation Time: ≥100 ns to observe stable insertion.
- Free Energy Calculations: Apply umbrella sampling to determine partitioning coefficients (log P) between water and lipid phases.
- Experimental Validation: Compare with surface plasmon resonance (SPR) data measuring membrane binding affinity .
Data Contradiction: How to resolve discrepancies between NMR and mass spectrometry data indicating impurities?
Methodological Answer:
- Step 1: Cross-validate with NMR and 2D COSY to confirm peak assignments.
- Step 2: Perform preparative HPLC to isolate impurities; re-analyze fractions via HRMS.
- Step 3: Use tandem MS (MS/MS) to identify fragmentation patterns of suspected byproducts (e.g., incomplete iodination).
- Root Cause Analysis: Likely due to residual acetic anhydride or fluorinated chain degradation during synthesis .
Theoretical Framework: What conceptual models explain the compound’s dual functionality as an oxidant and fluorophilic tag?
Methodological Answer:
- Hypervalent Iodine Chemistry: Leverage the λ-iodane model to predict oxidative behavior (e.g., iodine(III) redox potentials).
- Fluorophobic Effect: Apply Hansen solubility parameters to rationalize phase-selective reactivity.
- Combined Workflow: Design experiments where oxidation efficiency is correlated with solvent fluorophilicity (e.g., using Kamlet-Taft parameters) .
Reproducibility: What steps ensure methodological rigor in synthesizing and testing this compound?
Methodological Answer:
- Synthesis: Document moisture-sensitive steps (e.g., iodination) with inert atmosphere protocols (Ar/N glovebox).
- Characterization: Standardize NMR acquisition parameters (e.g., 16 scans, 25°C) across labs.
- Statistical Validation: Use triplicate experiments with error bars; apply ANOVA to compare batch-to-batch variability .
Advanced Environmental Impact: How to assess the compound’s persistence in ecosystems due to its fluorinated chain?
Methodological Answer:
- Biodegradation Studies: Incubate with Pseudomonas fluorescens (common soil bacterium) and monitor via LC-MS for degradation products.
- Adsorption Analysis: Use batch sorption experiments with soil samples to determine K (distribution coefficient).
- Ecotoxicity: Conduct Daphnia magna acute toxicity tests (48-h LC) under OECD guidelines .
Advanced Biological Interactions: What methodologies quantify the compound’s binding to serum proteins?
Methodological Answer:
- Fluorescence Quenching: Titrate human serum albumin (HSA) with the compound and measure Stern-Volmer constants.
- Isothermal Titration Calorimetry (ITC): Determine binding stoichiometry (n) and enthalpy (ΔH).
- Circular Dichroism (CD): Assess conformational changes in HSA upon binding .
Advanced Synthesis: Can flow chemistry improve yield and safety in large-scale preparation?
Methodological Answer:
- Microreactor Design: Use PTFE-coated reactors to handle corrosive intermediates (e.g., ICl).
- Optimization: Screen residence times (1–10 min) and temperatures (0–25°C) via DoE (Design of Experiments).
- Safety: Implement in-line IR spectroscopy to detect exothermic peaks and prevent runaway reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
